molecular formula C19H21BrClN2NaO9 B12511131 Sodium 2-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

Sodium 2-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

Cat. No.: B12511131
M. Wt: 559.7 g/mol
InChI Key: MNWWXEDVLXNFDD-UHFFFAOYSA-M
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Description

IUPAC Nomenclature and CAS Registry Number Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium (2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate . This name reflects the stereochemical configuration at carbons 2, 4, 5, and 6 of the oxane (pyranose) ring, the acetamido substituent at position 5, and the halogenated indol-3-yloxy group at position 2. The CAS Registry Number , 160369-85-7 , uniquely identifies this compound across regulatory and commercial databases.

The IUPAC name adheres to carbohydrate nomenclature rules by specifying the α-anomeric configuration of the N-acetylneuraminic acid core, though this detail is implicit in the stereodescriptors (e.g., 2S,4S,5R,6R). The sodium counterion arises from deprotonation of the carboxylate group at position 2 of the oxane ring.

Structural Elucidation Through InChIKey and SMILES Representations

The InChIKey MNWWXEDVLXNFDD-RXRXVDHESA-M provides a standardized, hashed identifier for this compound, encoding its molecular structure, stereochemistry, and counterion. The SMILES string CC(=O)N[C@@H]1C@HO.[Na+] details connectivity and stereochemistry:

  • [C@@H] and [C@H] denote absolute configurations at chiral centers.
  • The indole moiety (c2c[nH]c3c2c(c(cc3)Br)Cl) specifies bromo and chloro substituents at positions 5 and 4, respectively.
  • The trihydroxypropyl group ([C@@H](CO)O) adopts an erythro configuration (1R,2R).

These identifiers enable precise structure searches in chemical databases and facilitate computational modeling of neuraminidase interactions.

Properties

Molecular Formula

C19H21BrClN2NaO9

Molecular Weight

559.7 g/mol

IUPAC Name

sodium;5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

InChI

InChI=1S/C19H22BrClN2O9.Na/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12;/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30);/q;+1/p-1

InChI Key

MNWWXEDVLXNFDD-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na+]

Origin of Product

United States

Preparation Methods

5-Bromo-4-Chloro-1H-Indol-3-Ol

The indole component is synthesized through electrophilic halogenation of indole derivatives. Key steps include:

Step Reagents/Conditions Purpose
1 Bromine (Br₂), Chlorine (Cl₂) Introduce bromo and chloro substituents at positions 5 and 4, respectively.
2 Catalytic hydrogenation or base-mediated deprotection Remove protective groups if used during halogenation.

Mechanism :

  • Indole undergoes regioselective bromination at position 5.
  • Chlorination occurs at position 4, guided by steric and electronic factors.

Challenges :

  • Competing side reactions (e.g., over-halogenation).
  • Control of regioselectivity using directing groups or catalysts.

Preparation of the Neuraminic Acid Backbone

N-Acetylneuraminic Acid (Neu5Ac) Activation

The neuraminic acid backbone is derived from Neu5Ac, with modifications to enable coupling:

  • Protection of hydroxyl groups :
    • C2-OH is activated using a leaving group (e.g., tosylate, mesylate) to facilitate ether bond formation.
    • C4-OH remains unprotected to preserve steric hindrance.
  • Coupling with the indole derivative :
    • Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide).
    • Conditions : Anhydrous DMF or DCM, 0–5°C.

Example Reaction :
$$
\text{Neu5Ac derivative (C2-O-Ts)} + \text{Indole-OH} \xrightarrow{\text{EDC}} \text{X-NeuNAc precursor} + \text{Byproducts}
$$

Coupling and Deprotection

Ether Bond Formation

The activated neuraminic acid derivative reacts with the indole’s hydroxyl group:

Parameter Details
Catalyst 4-Dimethylaminopyridine (DMAP) or tetramethylurea
Solvent Dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature 0–25°C
Yield ~60–70% (lab scale)

Key Challenges :

  • Stereochemical integrity : The 2S,4S,5R,6R configuration of the neuraminic acid must be preserved.
  • Byproduct minimization : Excess indole or Neu5Ac derivatives are removed via chromatography.

Purification and Salt Formation

Chromatographic Purification

  • Column chromatography : Silica gel (EtOAc/MeOH gradients) or reverse-phase HPLC.
  • Crystallization : Ethanol/water mixtures to isolate the sodium salt.

Sodium Salt Formation

The carboxylic acid group is neutralized with NaOH:
$$
\text{X-NeuNAc acid} + \text{NaOH} \rightarrow \text{X-NeuNAc sodium salt} + \text{H}_2\text{O}
$$

Purity : ≥90% (as reported in commercial samples).

Industrial-Scale Production

Automated Reactor Systems

  • Reagents :

    Component Role
    Neu5Ac derivative Core structure
    Indole-OH Coupling partner
    EDC Carbodiimide coupling
  • Conditions :

    • Continuous flow reactors for scalable coupling.
    • pH control (7.3–8.0) to prevent hydrolysis.

Quality Control

Parameter Method
Purity HPLC, NMR
Stereochemistry Chiral HPLC, specific rotation
Stability Accelerated stability testing (25°C, 60% RH)

Challenges and Optimization

Common Issues

Issue Solution
Low yields Optimize coupling agent stoichiometry (1:2 EDC:Neu5Ac).
Epimerization Use low-temperature coupling and anhydrous conditions.
Indole decomposition Store intermediates in inert atmospheres (N₂/Ar).

Summary of Key Steps

Step Description Yield (%)
1 Halogenation of indole 70–80
2 Activation of Neu5Ac C2-OH 85–90
3 Coupling with indole 60–70
4 Deprotection and purification 75–85
5 Sodium salt formation 95–100

Data compiled from.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling:

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific proteins or pathways.

    Diagnostics: Potential use in diagnostic assays due to its ability to interact with specific biomolecules.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biotechnology: Applications in the development of biotechnological tools and processes.

Mechanism of Action

The mechanism of action of Sodium 2-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The carbohydrate derivative may facilitate binding to specific receptors or cell surface molecules, influencing cell signaling pathways.

Comparison with Similar Compounds

Halogenated Indole Derivatives

Example Compounds :

  • Compound 17 : 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide .
  • Compound 18 : 4-(4-Bromo-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide .
Property Target Compound Compound 17 Compound 18
Core Structure Indole-oxane Indole-pyrazole-sulfonamide Indole-pyrazole-sulfonamide
Halogenation 5-Bromo, 4-chloro on indole 4-Bromo, 4-chlorophenyl 4-Bromo, 4-methoxyphenyl
Solubility High (sodium carboxylate) Moderate (sulfonamide) Moderate (sulfonamide)
Melting Point Not reported (inferred lower due to salt) 129–130°C 160–161°C
Bioactivity Potential via indole-carbohydrate synergy Anticancer/anti-inflammatory Similar to Compound 17

Key Differences :

  • The target’s oxane ring and sodium carboxylate likely enhance solubility over sulfonamide-based analogs.
  • Pyrazole and sulfonamide groups in Compounds 17/18 may confer distinct binding interactions (e.g., enzyme inhibition) compared to the target’s acetamido and hydroxyl groups .

Triazinoindole and Benzofurazan Derivatives

Example Compounds :

  • Compound 41: Triazino[5,6-b]indole with bromophenyl and pyrazole groups .
  • Compound 6Z : 6-Bromo-4,5-dimethylbenzofurazan .
Property Target Compound Compound 41 Compound 6Z
Aromatic System Indole-oxane Triazinoindole Benzofurazan
Halogenation 5-Bromo, 4-chloro 4-Bromophenyl 6-Bromo
Functional Groups Acetamido, hydroxyl, trihydroxypropyl Pyrazole, dimethyl Methyl
Tautomerism Unlikely Not observed Absent (vs. Compound 6)

Key Differences :

  • Benzofurazan (electron-deficient system) in Compound 6Z exhibits distinct electronic properties vs. indole-based compounds, affecting reactivity and NMR shifts (e.g., singlet at δ 7.56 in Compound 17 vs. singlet in 6Z).

Chemical Hardness and Reactivity

Reference Data: Organotellurium compounds ranked by hardness (η) and softness (σ): D > B > C > A .

Parameter Target Compound (Inferred) Compound D (Pyrite-like)
Chemical Hardness (η) Moderate (electron-withdrawing Br/Cl vs. donating -OH) High (FeS2 structure)
Softness (σ) Moderate Low

Key Insight :

  • The target’s mixed substituents balance electron withdrawal (Br, Cl) and donation (OH, acetamido), likely making it a "medium-hard" base. This contrasts with pyrite (FeS2, hard) and soft organotellurium compounds .

Biological Activity

Sodium 2-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound is a derivative of indole, which is known for its diverse applications in medicinal chemistry. The biological activities of this compound are primarily attributed to its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C19H22BrClN2O9Na\text{C}_{19}\text{H}_{22}\text{BrClN}_2\text{O}_9\text{Na}

Key Properties:

PropertyValue
Molecular Weight559.72 g/mol
SolubilitySoluble in water (50 mg/mL)
Storage Temperature-20°C

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : This compound acts as an inhibitor of phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways by regulating the levels of cyclic nucleotides (cAMP and cGMP) .
  • Substrate for Esterases : It serves as a chromogenic substrate for esterases, leading to the production of colored products upon enzymatic hydrolysis .
  • Interaction with Neuraminidase : The compound has been utilized as a substrate for determining neuraminidase activity in various pathogens, indicating its potential in microbial diagnostics .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus through its enzyme inhibition capabilities .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory effects by modulating the activity of pro-inflammatory cytokines and enzymes involved in inflammation pathways. It has been noted to reduce the expression of COX-2 and TNF-alpha in cell models .

Anticancer Potential

Studies have highlighted the anticancer potential of this compound, particularly in inhibiting the proliferation of cancer cells. It affects cell cycle regulation and induces apoptosis in various cancer cell lines through its interaction with specific signaling pathways .

Study on Neuraminidase Activity

A study utilized this compound to evaluate vaginal sialidase activity as a diagnostic tool for bacterial vaginosis (BV). The results showed high sensitivity (95.6%) and specificity (96.3%) for BV detection using this compound as a substrate .

Antimicrobial Efficacy

In another research effort, the antimicrobial efficacy of the compound was assessed against Ornithobacterium rhinotracheale, revealing its potential use in veterinary medicine for diagnosing infections in poultry .

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